Product packaging for Demelverine-d10 Hydrochloride(Cat. No.:CAS No. 1285975-65-6)

Demelverine-d10 Hydrochloride

Cat. No.: B588533
CAS No.: 1285975-65-6
M. Wt: 285.881
InChI Key: WCOQXFHZJHKAGO-UUQOOZBDSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Research

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful technique in pharmaceutical and chemical research. wikipedia.org This isotopic labeling provides a sophisticated means to trace molecules, understand reaction mechanisms, and improve the properties of drug candidates. simsonpharma.comslideshare.net The core of its utility lies in the mass difference between hydrogen and deuterium, which leads to the kinetic isotope effect (KIE) and allows for clear differentiation in mass-sensitive analytical methods. libretexts.orgwikipedia.org

Key Advantages of Deuterium Labeling:

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. libretexts.org Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to the cleavage of a C-H bond. libretexts.orgwikipedia.org This phenomenon, known as the kinetic isotope effect, is a fundamental tool for studying the mechanisms of chemical reactions, as it can help identify the rate-determining step if it involves hydrogen-bond cleavage. columbia.edulibretexts.org

Metabolic Pathway Elucidation: In drug metabolism studies, deuterium labeling is used to trace the fate of a drug molecule in a biological system. clearsynth.comsimsonpharma.comsymeres.com By replacing hydrogen atoms at sites susceptible to metabolic transformation, researchers can slow down the metabolic process. This can help identify metabolites, understand metabolic pathways, and assess the potential for the formation of toxic byproducts. acs.org For instance, since Demelverine is known to be metabolized in the liver by cytochrome P-450 enzymes, a deuterated analogue is an ideal tool for investigating this process in detail. cymitquimica.comvulcanchem.com

Improved Pharmacokinetic Profiles: The KIE can be leveraged to design "heavy drugs" with improved pharmacokinetic properties. researchgate.net By strategically placing deuterium at metabolic hotspots, the rate of drug metabolism can be reduced, potentially leading to a longer drug half-life, increased systemic exposure, and enhanced oral bioavailability. wikipedia.org This can translate to more convenient dosing regimens and a better therapeutic window.

Internal Standards for Quantitative Analysis: Deuterated compounds are considered the gold standard for use as internal standards in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). scioninstruments.comclearsynth.comlumiprobe.com An ideal internal standard co-elutes with the analyte but is distinguishable by its higher mass. acanthusresearch.com Since deuterated standards are chemically almost identical to the analyte, they exhibit similar behavior during sample extraction, ionization, and chromatographic separation, which corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification. scioninstruments.comclearsynth.com

Rationale for Investigating Demelverine-d10 Hydrochloride as a Research Tool and Analogue

The primary rationale for the synthesis and use of this compound is its role as a superior internal standard for the quantification of Demelverine. In bioanalytical methods, achieving accuracy and reproducibility is paramount. When measuring the concentration of Demelverine in biological samples such as plasma or urine, an internal standard is added at a known concentration to correct for potential sample loss during preparation and for fluctuations in the analytical instrument's signal. scioninstruments.comclearsynth.com

This compound is an ideal internal standard for several reasons:

Chemical and Physical Similarity: It behaves almost identically to the unlabeled Demelverine during sample preparation and chromatographic analysis, ensuring that any experimental variations affect both the standard and the analyte equally. scioninstruments.com

Mass Differentiation: The ten-dalton mass difference makes it easily distinguishable from the unlabeled analyte in a mass spectrometer, allowing for simultaneous detection and quantification without signal overlap. acanthusresearch.com

Stability of Labeling: The deuterium atoms are placed on stable, non-exchangeable positions within the molecule, preventing the loss or exchange of deuterium with hydrogen from the solvent or matrix, which would compromise the accuracy of the assay. acanthusresearch.comsigmaaldrich.com

Furthermore, this compound is a critical tool for conducting detailed pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) studies of Demelverine. symeres.com By administering a mixture of labeled and unlabeled compounds, researchers can use mass spectrometry to track the metabolic fate of Demelverine, identify its metabolites, and understand its clearance rate from the body with high precision. clearsynth.comacs.org This information is fundamental in the broader investigation of the compound's biological activity and potential therapeutic applications.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name N-Methyl-N-(2-phenylethyl)benzeneethanamine-d10 Hydrochloride
Molecular Formula C₁₇H₁₂D₁₀ClN
Molecular Weight 285.88 g/mol
CAS Number 1285975-65-6
Appearance Typically a powder
Purity Often ≥95%
Synonyms N-Methyl-N,N-diphenethylamine-d10 HCl

Data sourced from available chemical supplier information. nih.gov

Table 2: Comparison of Demelverine Hydrochloride and its Deuterated Analogue

FeatureDemelverine HydrochlorideThis compound
Molecular Formula C₁₇H₂₂ClNC₁₇H₁₂D₁₀ClN
Molecular Weight 275.82 g/mol cymitquimica.com285.88 g/mol
Isotopic Label NoneDeuterium (d10)
Primary Use Muscle Relaxant cymitquimica.comResearch Internal Standard lumiprobe.comacanthusresearch.com
Detection Method Various analytical methodsPrimarily Mass Spectrometry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClN B588533 Demelverine-d10 Hydrochloride CAS No. 1285975-65-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-N-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOQXFHZJHKAGO-UUQOOZBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN(C)CCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Isotopic Incorporation of Demelverine D10 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation

The critical step in the synthesis of Demelverine-d10 is the introduction of deuterium into the aromatic rings. While direct hydrogen-deuterium exchange on the final Demelverine molecule is a possibility, a more controlled and efficient method involves using a perdeuterated starting material like benzene-d6. However, for the purpose of understanding the available chemical tools, several methodologies for deuterium incorporation into aromatic compounds are relevant.

Hydrogen Isotope Exchange (HIE) reactions are a primary method for introducing deuterium. google.com These reactions can be catalyzed by various transition metals.

Iridium-Catalyzed HIE: Iridium complexes are powerful catalysts for direct C-H activation and subsequent H/D exchange. acs.org The choice of ligands on the iridium center can influence the reaction's efficiency and selectivity. For substrates with directing groups, such as amides or esters, ortho-selective deuteration can be achieved with high precision. mdpi.com

Platinum-Catalyzed HIE: Heterogeneous catalysts like platinum on carbon (Pt/C) are effective for deuterating aromatic rings using D₂O as the deuterium source. oup.com The reaction can be promoted by the presence of H₂ gas, which acts as a catalyst activator. jst.go.jp This method is attractive due to the low cost of D₂O.

Palladium-Catalyzed Deuterodehalogenation: An alternative to direct C-H activation is the deuterodehalogenation of an aryl halide. rsc.org This involves reacting a bromo- or iodo-substituted precursor with a deuterium source in the presence of a palladium catalyst. This method offers high regioselectivity, as the deuterium is incorporated specifically at the position of the halogen.

The table below summarizes various catalytic systems applicable for the deuteration of aromatic rings, which could be adapted for the synthesis of deuterated precursors to Demelverine-d10.

Catalyst SystemDeuterium SourceTypical ConditionsAdvantagesPotential Application
[Cp*(PMe₃)Ir(III)] complexAcetone-d675-135 °CHigh deuterium incorporation, tolerates various functional groups. acs.orgDirect deuteration of a Demelverine precursor.
Pt/CD₂O, H₂ (activator)80-180 °CCost-effective deuterium source, high efficiency for electron-rich aromatics. oup.comPerdeuteration of benzene (B151609) to benzene-d6.
Pd(OAc)₂ / Ad₂PⁿBuCD₃ODRoom Temp. to 80 °CHigh selectivity from aryl halides, mild conditions. rsc.orgSynthesis of phenyl-d5 precursors from halogenated benzenes.
Ru-N/CF electrodeD₂OElectrocatalysisHigh yield, can be used for reductive deuteration. bohrium.comAlternative route for preparing deuterated building blocks.

Advanced Analytical Characterization of Demelverine D10 Hydrochloride

Mass Spectrometry-Based Methodologies for Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool in modern analytical chemistry, offering high selectivity and sensitivity for the detection and quantification of a vast array of compounds. frontiersin.org In the context of pharmaceutical analysis, MS-based methodologies are paramount for everything from drug discovery and development to quality control and metabolic studies. researchgate.net The use of isotopically labeled internal standards, such as Demelverine-d10 Hydrochloride, is a cornerstone of quantitative mass spectrometry, ensuring accuracy and precision. scioninstruments.comchiron.no

High-Resolution Mass Spectrometry for Metabolite Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for the structural elucidation of drug metabolites. ijpras.com Unlike standard MS, HRMS provides highly accurate mass measurements, often with a mass deviation of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. chromatographyonline.comnih.gov This capability is crucial in identifying metabolites, as the biotransformation of a drug typically involves specific mass shifts corresponding to metabolic reactions like hydroxylation, demethylation, or conjugation. chromatographyonline.com

The process of metabolite identification using HRMS involves several steps. Initially, a full-scan MS experiment is performed to detect all ions present in a sample. ijpras.com Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can achieve resolutions high enough to distinguish between isobaric ions—ions with the same nominal mass but different elemental compositions. ijpras.comnih.gov By comparing the accurate mass of a potential metabolite to that of the parent drug, the type of biotransformation can be inferred. chromatographyonline.com

For more detailed structural information, tandem mass spectrometry (MS/MS or MSn) experiments are conducted. ijpras.com In these experiments, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering insights into its structure. By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be determined.

The general workflow for metabolite identification using HRMS is as follows:

Data Acquisition: Samples are analyzed using an LC-HRMS system to acquire full-scan mass spectra. ijpras.com

Metabolite Detection: The data is processed to find potential metabolites by searching for expected mass shifts from the parent drug.

Structural Elucidation: MS/MS experiments are performed on the detected metabolites to obtain fragmentation data for structural confirmation. nih.gov

Reference Standard Confirmation: Whenever possible, the proposed structure is confirmed by comparing its chromatographic and spectral data with that of an authentic reference standard.

Table 1: Common Biotransformations and Corresponding Mass Shifts Detected by HRMS
BiotransformationMass Shift (Da)Elemental Composition Change
Hydroxylation+15.9949+O
Dehydrogenation-2.0156-2H
N-Dealkylation-14.0156-CH2
Glucuronidation+176.0321+C6H8O6
Sulfation+79.9568+SO3

Quantitative Mass Spectrometry with Internal Standards

Quantitative analysis by mass spectrometry relies on the use of internal standards (IS) to correct for variations in sample preparation, chromatography, and the ionization process. scioninstruments.comchiron.no An ideal internal standard behaves identically to the analyte of interest during the entire analytical procedure but is distinguishable by the mass spectrometer. chiron.no Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in LC-MS because their physicochemical properties are nearly identical to the unlabeled analyte. scioninstruments.comscispace.com

This compound is a deuterium-labeled version of Demelverine. clearsynth.com The "d10" signifies that ten hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This substitution results in a mass increase of approximately 10 Daltons, allowing it to be distinguished from the unlabeled Demelverine by the mass spectrometer. clearsynth.com

The use of a SIL IS like this compound offers several advantages:

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the SIL IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the IS remains constant, allowing for accurate quantification. nih.gov

Compensation for Sample Loss: During sample preparation steps such as extraction and derivatization, some of the analyte may be lost. The SIL IS is added at the beginning of the process and experiences the same losses, thus correcting for this variability. chiron.no

Improved Precision and Accuracy: By accounting for various sources of error, SIL internal standards significantly improve the precision and accuracy of quantitative methods. scispace.com

However, it is important to note that even SIL internal standards can sometimes exhibit slightly different chromatographic behavior or ionization efficiencies, especially with a high degree of deuterium substitution. scispace.comnih.gov Therefore, thorough method validation is always necessary.

Table 2: Key Characteristics of an Ideal Internal Standard for Mass Spectrometry
CharacteristicDescription
Structural SimilarityShould be structurally as similar to the analyte as possible to mimic its behavior. chiron.no
Mass DifferenceMust have a different mass-to-charge ratio (m/z) to be distinguished from the analyte. scioninstruments.com
Co-elutionShould ideally co-elute with the analyte to experience the same matrix effects. chiron.no
PurityThe internal standard should be of high purity and free from the unlabeled analyte.
StabilityMust be stable throughout the sample preparation and analysis process. chiron.no

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental separation technique widely used in the pharmaceutical industry for the analysis of drug substances and products. scispace.com It plays a critical role in determining the purity of a compound by separating it from any impurities, degradants, or other related substances. nih.govnih.gov The choice of chromatographic technique and the development of a suitable method are crucial for ensuring the quality and consistency of pharmaceutical products.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique that has been the workhorse of pharmaceutical analysis for decades. technologynetworks.com The development of a stability-indicating HPLC method is a critical step in the drug development process, as it must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities. nih.gov

The key components of an HPLC method development strategy include:

Column Selection: The choice of the stationary phase is paramount. Reversed-phase columns, such as C18 or C8, are the most commonly used for the analysis of a wide range of drug molecules. nih.gov The selection depends on the polarity and structural characteristics of the analyte.

Mobile Phase Optimization: The composition of the mobile phase, including the organic solvent (e.g., acetonitrile (B52724), methanol), aqueous component, and pH, is optimized to achieve the desired separation. pjoes.comejgm.co.uk Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate complex mixtures.

Detector Selection: A UV-Vis detector is commonly used for the analysis of chromophoric compounds. A photodiode array (PDA) detector can provide spectral information, which is useful for peak purity assessment. chromatographyonline.com

Method Validation: Once developed, the method must be validated according to regulatory guidelines to demonstrate its suitability for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, and robustness. ejgm.co.uk

Forced degradation studies are an integral part of developing a stability-indicating method. The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The HPLC method must be able to resolve the main peak from all the degradation peaks. nih.gov

Table 3: Common Parameters Optimized in HPLC Method Development
ParameterTypical Range/OptionsImpact on Separation
Stationary PhaseC18, C8, Phenyl, CyanoSelectivity, Retention
Mobile Phase Organic SolventAcetonitrile, Methanol (B129727)Elution Strength, Selectivity
Mobile Phase pH2-8 (for silica-based columns)Retention and peak shape of ionizable compounds
Flow Rate0.5 - 2.0 mL/minAnalysis Time, Resolution
Column TemperatureAmbient to 60 °CViscosity, Retention, Selectivity
Detection WavelengthBased on UV spectrum of the analyteSensitivity, Selectivity

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically less than 2 µm) and instrumentation capable of handling higher backpressures. phenomenex.comchiraltech.com This results in significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. technologynetworks.comphenomenex.com

The main advantages of UHPLC include:

Increased Resolution: The smaller particle size leads to higher separation efficiency, allowing for the resolution of closely eluting peaks. phenomenex.com

Faster Analysis Times: The higher optimal flow rates and shorter column lengths enable much faster separations, significantly increasing sample throughput. technologynetworks.com

Higher Sensitivity: The sharper and narrower peaks produced by UHPLC result in greater peak heights and improved signal-to-noise ratios, leading to higher sensitivity. phenomenex.com

Reduced Solvent Consumption: The use of smaller column dimensions and lower flow rates (in some applications) can lead to a significant reduction in solvent consumption, making it a greener alternative. technologynetworks.com

UHPLC is particularly well-suited for complex analyses, such as the separation of multiple components in a formulation, the analysis of trace-level impurities, and high-throughput screening applications. phenomenex.com The principles of method development for UHPLC are similar to those for HPLC, but with a greater emphasis on minimizing extra-column band broadening to realize the full potential of the smaller particle columns. numberanalytics.com

Table 4: Comparison of Typical HPLC and UHPLC Characteristics
ParameterHPLCUHPLC
Particle Size3 - 5 µm< 2 µm
Column Length100 - 250 mm50 - 150 mm
Internal Diameter4.6 mm2.1 mm
Operating Pressure< 6000 psiup to 15,000 psi or higher phenomenex.com
Analysis TimeLongerShorter technologynetworks.com
ResolutionStandardHigher phenomenex.com

Integration of Green Chemistry Principles in Analytical Method Development

In recent years, there has been a growing emphasis on incorporating the principles of green chemistry into analytical method development to minimize the environmental impact of chemical analysis. biotech-asia.org This is particularly relevant for liquid chromatography, which has traditionally used large volumes of organic solvents that can be hazardous to human health and the environment. researchgate.net

The goals of green analytical chemistry include:

Reducing or replacing toxic solvents: This involves exploring the use of greener solvents, such as ethanol (B145695), acetone, or ionic liquids, in the mobile phase. neuroquantology.comrsc.org

Minimizing solvent consumption: This can be achieved through the miniaturization of analytical systems, such as using shorter columns with smaller internal diameters and lower flow rates, as is often the case with UHPLC. neuroquantology.com

Reducing waste generation: By using less solvent and smaller sample volumes, the amount of chemical waste produced is significantly reduced. biotech-asia.org

Improving energy efficiency: Newer analytical instruments are often designed to be more energy-efficient. biotech-asia.org

Several strategies can be employed to make HPLC and UHPLC methods greener:

Solvent Selection: Replacing toxic solvents like acetonitrile and methanol with more environmentally benign alternatives is a key focus. neuroquantology.com Water is the greenest solvent, so methods that use a higher proportion of water in the mobile phase are preferred. medcraveonline.com

Method Optimization: Optimizing chromatographic conditions to shorten analysis times reduces both solvent consumption and energy usage. researchgate.net

Technology Adoption: The use of UHPLC, with its smaller column dimensions and faster run times, is inherently a greener approach than traditional HPLC. neuroquantology.com

Sample Preparation: Implementing green sample preparation techniques, such as solid-phase microextraction (SPME) or direct injection, can reduce or eliminate the need for solvent-intensive extraction procedures.

By integrating these green chemistry principles, analytical laboratories can develop methods that are not only scientifically sound but also more sustainable and environmentally responsible. biotech-asia.orgresearchgate.net

Table 5: Green Chemistry Approaches in Liquid Chromatography
ApproachDescriptionExample
Solvent ReplacementUsing less toxic and more biodegradable solvents. neuroquantology.comReplacing acetonitrile with ethanol in the mobile phase. rsc.org
Solvent ReductionMinimizing the volume of solvent used per analysis. neuroquantology.comUsing UHPLC with smaller column dimensions. neuroquantology.com
Waste MinimizationReducing the overall amount of waste generated. biotech-asia.orgOptimizing methods for faster analysis times. researchgate.net
Energy EfficiencyUsing instrumentation that consumes less power. biotech-asia.orgModern UHPLC systems are often more energy-efficient than older HPLC systems.

In Vitro Pharmacological and Mechanistic Investigations of Demelverine D10 Hydrochloride

Evaluation of Molecular Target Interactions

The initial steps in characterizing a compound like Demelverine-d10 Hydrochloride involve identifying and quantifying its interactions with specific biological molecules.

Ligand Binding Assays

Ligand binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor or target molecule. bmglabtech.comevotec.com These assays typically involve incubating the compound with its target, often in a competitive format with a labeled ligand (radiolabeled or fluorescent) known to bind to the site of interest. bmglabtech.combioduro.com The extent to which the test compound displaces the labeled ligand provides a measure of its binding affinity, commonly expressed as the equilibrium dissociation constant (KD) or the inhibitory constant (Ki). bmglabtech.com

For this compound, no data from ligand binding assays are publicly available. Such studies would be essential to identify its primary molecular targets and off-target interactions. A hypothetical data table for such an assay is presented below to illustrate how results would be displayed.

Hypothetical Ligand Binding Assay Data for this compound

Target Receptor Radioligand Ki (nM)
Receptor A [3H]-Ligand X Data not available
Receptor B [125I]-Ligand Y Data not available
Receptor C [3H]-Ligand Z Data not available

This table is for illustrative purposes only. No actual data for this compound exists in the public domain.

Enzyme Activity Modulation and Inhibition Profiling

Investigating a compound's effect on enzyme activity is crucial to understanding its mechanism of action. nih.govrsc.org Assays are designed to measure the rate of an enzymatic reaction in the presence and absence of the test compound. nih.gov This can reveal whether the compound acts as an inhibitor, activator, or has no effect on the enzyme. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50).

There are no published studies on the modulation of any enzyme activity by this compound. Profiling against a panel of enzymes, such as cytochrome P450s, kinases, or proteases, would be a standard step in its preclinical evaluation. nih.gov

Hypothetical Enzyme Inhibition Data for this compound

Enzyme Substrate IC50 (µM)
Kinase 1 Peptide A Data not available
Protease 2 Peptide B Data not available
CYP3A4 Midazolam Data not available

This table is for illustrative purposes only. No actual data for this compound exists in the public domain.

Cellular Assay Platforms for Functional Studies

Moving from molecular targets to a cellular context, assays are employed to understand how a compound affects cell behavior and signaling pathways. nih.gov

Development and Application of Relevant Cell-Based Assays

Cell-based assays provide a more physiologically relevant system to study the functional consequences of a compound's interaction with its target. nih.gov These can range from measuring changes in second messengers (e.g., cAMP, Ca2+), gene expression, or more complex phenotypic changes like cell proliferation or apoptosis. The choice of cell line and assay format is critical and depends on the hypothesized mechanism of action. rouken.bio

No specific cell-based assays have been described in the literature for this compound.

Assessment of Compound-Induced Cellular Responses and Biochemical Pathway Perturbations

Once a relevant cell-based assay is established, it can be used to quantify the compound's functional potency (e.g., EC50 for an agonist or IC50 for an antagonist) and efficacy. nih.gov Furthermore, techniques like transcriptomics or proteomics can provide a broader view of the cellular pathways perturbed by the compound. nih.gov

There is no information available regarding the cellular responses or biochemical pathway perturbations induced by this compound.

Comparative Pharmacodynamics: this compound Versus Non-Deuterated Analogues

A key rationale for developing deuterated compounds is to alter the pharmacokinetic properties of the parent molecule, a concept known as the "deuterium switch". nih.gov The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. bioscientia.denih.gov This is referred to as the kinetic isotope effect. bioscientia.de

While the primary effect of deuteration is often on pharmacokinetics (e.g., longer half-life), it is also important to confirm that the pharmacodynamic properties (the drug's effect on its target) are not negatively impacted. nih.govresearchgate.net Ideally, the deuterated compound retains a similar or identical potency and efficacy at its target compared to the non-deuterated analogue. nih.govuobaghdad.edu.iq

A comparative study of this compound and its non-deuterated counterpart, Demelverine, would be necessary to confirm this. Such a study would involve running the assays mentioned above (ligand binding, enzyme inhibition, cellular assays) for both compounds and comparing their respective potencies and efficacies. No such comparative data for this compound and Demelverine are available in the public scientific literature.

Hypothetical Comparative Potency Data

Assay Type Compound Potency (IC50/EC50, nM)
Receptor Binding Demelverine Data not available
Demelverine-d10 HCl Data not available
Cellular Function Demelverine Data not available
Demelverine-d10 HCl Data not available

This table is for illustrative purposes only. No actual data for these compounds exists in the public domain.

Assessment of Kinetic Isotope Effects on Biochemical Processes

The substitution of hydrogen with deuterium in Demelverine to create this compound is predicted to have a significant impact on its metabolic profile due to the kinetic isotope effect (KIE). The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break. portico.org This effect is most pronounced when the cleavage of a C-H bond is the rate-determining step in a metabolic reaction. nih.gov

Demelverine, as a phenethylamine (B48288) derivative, is likely metabolized by cytochrome P450 (CYP) enzymes in the liver. mdpi.comuv.es The metabolism of such compounds often involves oxidative processes, including the breaking of C-H bonds. nih.gov For instance, studies on a related compound, β-phenylethylamine, have shown that deuteration slows its metabolism by monoamine oxidase, thereby potentiating its effects. nih.gov This suggests that the ten deuterium atoms in this compound, strategically placed on the phenyl rings, would likely retard its rate of metabolic degradation.

The expected impact of deuteration on the metabolic stability of Demelverine is summarized in the table below, based on general principles of the kinetic isotope effect.

ParameterExpected Effect of DeuterationRationale
Rate of Metabolism DecreasedThe Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, leading to a slower rate of enzymatic cleavage (Kinetic Isotope Effect). portico.orgnih.gov
Metabolic Stability IncreasedA decreased rate of metabolism results in the compound remaining in its active form for a longer duration in in vitro systems.
Formation of Metabolites Reduced RateThe enzymatic reactions leading to the formation of metabolites would be slowed down due to the kinetic isotope effect.

It is important to note that while a decrease in the rate of metabolism at the deuterated sites is the primary expectation, it is also possible for "metabolic switching" to occur. This phenomenon involves the enzymatic oxidation shifting to other, non-deuterated positions on the molecule. google.com Therefore, a comprehensive in vitro metabolism study of this compound using human liver microsomes or specific recombinant CYP enzymes would be necessary to fully characterize its metabolic fate. nih.gov

Analysis of Deuteration's Impact on Molecular Target Engagement

Demelverine is known to act as an antispasmodic and anticholinergic agent. This suggests that its primary molecular targets are likely muscarinic acetylcholine (B1216132) receptors. The binding of a drug to its target is a critical determinant of its pharmacological effect. While the primary role of deuteration is often considered in the context of metabolism, it can also have subtle but potentially significant effects on molecular target engagement.

The replacement of hydrogen with deuterium can lead to minor changes in the physicochemical properties of a molecule, such as its lipophilicity and the strength of intermolecular interactions like hydrogen bonds. Although the structural difference between a hydrogen and a deuterium atom is minimal, the cumulative effect of ten deuterium atoms in this compound could influence its binding affinity and kinetics at the receptor level.

The potential effects of deuteration on the interaction of this compound with its molecular target are outlined in the table below.

Interaction AspectPotential Impact of DeuterationUnderlying Principle
Binding Affinity (Kd) Potentially Altered (Increased or Decreased)Changes in van der Waals interactions and hydrogen bonding due to the presence of deuterium can subtly modify the binding free energy.
Binding Kinetics (kon/koff) Potentially AlteredThe slightly different size and vibrational energy of deuterium could affect the rates of association and dissociation of the ligand from the receptor binding pocket.
Receptor Selectivity Unlikely to be Significantly AlteredAs the overall shape and electronic distribution of the molecule are largely preserved, significant changes in selectivity between different receptor subtypes are not generally expected.

Metabolism and Pharmacokinetic Investigations of Demelverine D10 Hydrochloride in Preclinical Models

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental tools in early drug discovery, designed to predict a compound's metabolic clearance in the body. These assays utilize subcellular fractions and whole-cell systems derived from preclinical species and human liver tissue to model metabolic processes.

Hepatic microsomes are vesicles of the endoplasmic reticulum isolated from liver cells and are a primary site of drug metabolism. enamine.net They contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. wuxiapptec.com The stability of a test compound in the presence of liver microsomes is a key indicator of its susceptibility to Phase I oxidative metabolism. enamine.netwuxiapptec.com

For a tertiary amine like Demelverine, metabolism by CYP enzymes is a highly probable pathway. nih.gov In a typical hepatic microsomal stability assay, Demelverine-d10 Hydrochloride would be incubated with human or rat liver microsomes and necessary cofactors (e.g., NADPH) over a time course. enamine.netselvita.com The depletion of the parent compound is monitored by LC-MS/MS to determine its intrinsic clearance (Clint) and half-life (t½). enamine.net

The strategic placement of ten deuterium (B1214612) atoms in this compound is designed to exploit the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. musechem.com Consequently, if the sites of deuteration are also the primary sites of metabolism ("metabolic soft spots"), a significant decrease in the rate of metabolism is expected. This would manifest as a lower intrinsic clearance and a longer half-life compared to the non-deuterated Demelverine.

Table 1: Illustrative Hepatic Microsomal Stability Data for Demelverine vs. This compound
CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Demelverine1546.2
This compound4515.4

Note: The data presented in Table 1 is illustrative, based on established principles of the kinetic isotope effect, to demonstrate the expected outcome of deuteration on metabolic stability.

While microsomal assays are excellent for evaluating Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions. wuxiapptec.comselvita.com Cryopreserved primary hepatocytes, which contain the full complement of metabolic enzymes and cofactors within an intact cellular structure, offer a more comprehensive in vitro model. selvita.comdls.com These models are considered the "gold standard" for predicting in vivo hepatic clearance. dls.com

In hepatocyte-based assessments, this compound would be incubated with suspensions of hepatocytes from relevant species. This system allows for the evaluation of both Phase I and Phase II metabolic pathways, as well as the potential interplay between them. selvita.com For compounds with poor cell permeability, specialized permeabilized hepatocytes can be used to ensure the drug has direct access to intracellular enzymes. dls.com The results from these studies provide a more complete metabolic profile, which is crucial for accurately extrapolating in vitro data to an in vivo setting. Similar to microsomal studies, the deuterated compound is expected to exhibit enhanced stability.

Table 2: Illustrative Metabolic Profile in Suspended Hepatocytes
CompoundParent Compound Remaining at 60 min (%)Primary Metabolic Fate
Demelverine25%Phase I Oxidation
This compound65%Reduced Phase I Oxidation

Note: The data in Table 2 is a hypothetical representation to illustrate the more comprehensive metabolic assessment provided by hepatocytes and the expected impact of deuteration.

Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. The metabolism of tertiary amines is primarily mediated by Cytochrome P450 (CYP) enzymes, leading to α-carbon oxidation, and Flavin-containing Monooxygenases (FMO), which cause N-oxidation. nih.gov Reaction phenotyping studies using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19) would be conducted to pinpoint the specific isoforms responsible for Demelverine's metabolism. nih.gov

Given that CYP-mediated metabolism often involves the cleavage of a C-H bond, deuteration at these sites is expected to significantly reduce the metabolic rate by the specific CYP isoform involved. juniperpublishers.comdovepress.com This can be confirmed by comparing the metabolism of Demelverine and this compound with individual recombinant CYP enzymes.

Phase II enzymes, such as Uridine Diphosphate Glucuronosyltransferases (UGTs), may be involved in the further metabolism of hydroxylated metabolites formed during Phase I. wuxiapptec.com Aldehyde Oxidase (AO) can also play a role in the metabolism of nitrogen-containing heterocyclic compounds, and its contribution would be investigated using specific inhibitors. plos.org

Hepatocyte-Based Metabolic Assessments

Metabolite Identification and Profiling Using Isotopic Labeling

The presence of a stable isotopic label is an invaluable tool for metabolite identification. symeres.com The known mass shift imparted by the ten deuterium atoms in this compound allows for the rapid and unambiguous differentiation of drug-related material from endogenous matrix components in complex biological samples.

Following incubation in in vitro systems, samples are analyzed using high-resolution mass spectrometry (HRMS). pharmaron.com The deuterium label acts as a unique signature, allowing for the detection of the parent compound and all its deuterated metabolites. acs.org For example, a metabolic pathway like N-demethylation would result in a metabolite that retains the d10 label on the core structure, whereas hydroxylation would add 16 atomic mass units (for oxygen) to the deuterated parent mass.

Potential metabolic pathways for a phenethylamine (B48288) compound like Demelverine include N-dealkylation, hydroxylation of the aromatic rings or alkyl side chains, and subsequent conjugation. medmeeting.org By tracking the d10 label, each of these pathways can be clearly elucidated.

Table 3: Hypothetical Metabolites of Demelverine and Mass Signature of Deuterated Analogs
Metabolic ReactionHypothetical Metabolite of DemelverineExpected Mass Shift for d10 Analog
N-DemethylationN-desmethyl-demelverineParent-d10 - CH2
Aromatic HydroxylationHydroxy-demelverineParent-d10 + O
N-OxidationDemelverine N-oxideParent-d10 + O

Note: This table provides a hypothetical illustration of how deuterium labeling aids in identifying metabolic pathways by creating predictable mass shifts.

A fascinating consequence of site-selective deuteration is the phenomenon of "metabolic switching" or "metabolic shunting". portico.orgnih.gov When a primary site of metabolism (a "soft spot") is blocked by deuterium substitution, the metabolic machinery of the cell may shift its focus to an alternative, previously minor, metabolic pathway. juniperpublishers.comosti.gov

For this compound, if the ten deuterated positions effectively armor the most metabolically vulnerable sites, enzymes may be forced to attack other, non-deuterated positions on the molecule. This can lead to a significant alteration in the metabolite profile compared to the non-deuterated parent drug. portico.org For instance, if N-dealkylation is the primary pathway for Demelverine and the adjacent carbons are deuterated, metabolism might switch to a less favorable pathway like aromatic hydroxylation. Investigating this phenomenon is crucial, as the new primary metabolites could have different pharmacological or toxicological properties. The use of isotopic labeling is thus essential not only for enhancing metabolic stability but also for understanding the complex and sometimes unpredictable downstream consequences of altering a molecule's metabolic fate. juniperpublishers.comresearchgate.net

Elucidation of Specific Metabolic Pathways

In Vivo Pharmacokinetic Characterization in Animal Models

The in vivo pharmacokinetic (PK) characterization of a new chemical entity, such as this compound, in animal models is a critical step in drug development. These studies aim to understand the journey of the drug through the body over time, a discipline known as ADME (Absorption, Distribution, Metabolism, and Excretion). europa.eu The primary objectives are to characterize how the active substance is absorbed into the bloodstream, distributed to various tissues, chemically altered by the body (metabolism), and ultimately removed (excretion). europa.eu Data from these preclinical studies are fundamental for interpreting efficacy and toxicology findings and for predicting the pharmacokinetic profile in humans. europa.eu

Investigations are typically conducted in various preclinical species under controlled laboratory conditions. europa.eu The selection of species, along with their breed, age, and gender, is specified and justified to ensure the relevance of the findings. europa.eu The characterization of fundamental PK parameters—such as peak concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½)—provides crucial insights into a compound's potential behavior in a biological system.

Absorption and Distribution Studies in Preclinical Species

Distribution: Once absorbed, a drug is distributed via the bloodstream to various tissues and organs. researchgate.net The extent of distribution is influenced by factors like blood flow, the drug's ability to cross cell membranes, and its binding to plasma proteins. bioivt.com Tissue distribution studies for this compound would typically involve administering the compound and subsequently measuring its concentration in key organs (e.g., liver, kidneys, brain, lungs) at different times. bioivt.com Such studies reveal where the drug accumulates, which is vital for understanding both its intended pharmacological action and any potential for off-target toxicity. bioscientia.de Techniques like quantitative whole-body autoradiography (QWBA) can provide a visual and quantitative map of the drug's distribution throughout the animal's body. bioivt.com

Illustrative Data Table: Hypothetical Tissue Distribution of a Compound in Rats

This table is a hypothetical representation and does not reflect actual data for this compound.

TissueConcentration (ng/g) at 1 hrConcentration (ng/g) at 4 hrsConcentration (ng/g) at 24 hrs
Blood 1508510
Liver 125070050
Kidney 98045035
Brain 4520< 5
Lung 60025020

Excretion Pathway Analysis in Animal Models

Excretion studies are performed to identify the routes and rates by which a drug and its metabolites are eliminated from the body. bioivt.com The primary routes of excretion are typically via the kidneys into urine and via the liver into bile, which is then eliminated in the feces. mdpi.com To conduct this analysis for this compound, a radiolabeled version of the compound might be used to facilitate tracking. bioivt.com

In a typical preclinical study, animals such as rats would be housed in metabolic cages that allow for the separate collection of urine and feces over a set period (e.g., 96 hours) following drug administration. researchgate.net The collected samples are then analyzed to quantify the amount of the parent drug and its metabolites. This "mass balance" study aims to account for the total administered dose, providing a complete picture of the compound's elimination pathways. bioivt.comresearchgate.net

Illustrative Data Table: Hypothetical Excretion Profile of a Compound in Rats (96h post-dose)

This table is a hypothetical representation and does not reflect actual data for this compound.

Excretion RoutePercent of Administered Dose
Urine 35%
Feces 60%
Total Recovered 95%

Comparative Pharmacokinetics: this compound Versus Non-Deuterated Analogues in Animal Models

Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium. wikipedia.org This substitution does not typically alter a drug's shape or its ability to bind to target receptors (pharmacodynamics). bioscientia.de However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. bioscientia.de This increased bond strength can make the C-D bond more resistant to metabolic cleavage, particularly by enzymes like the cytochrome P450 (CYP450) family. bioscientia.de

This phenomenon, known as the kinetic isotope effect, can lead to significant differences in the pharmacokinetic profile of a deuterated drug compared to its non-deuterated counterpart. nih.govbioscientia.de A comparative pharmacokinetic study in an animal model would directly compare the plasma concentration-time profiles of this compound and non-deuterated Demelverine following identical administration.

Potential advantages that might be observed for the deuterated compound include:

Reduced Metabolic Rate: A slower breakdown of the drug can lead to a lower clearance rate. nih.gov

Increased Half-Life: The drug may remain in the body for a longer period. wikipedia.org

Altered Metabolite Profile: Deuteration can sometimes shift metabolism away from pathways that produce toxic or undesirable metabolites. nih.gov

The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a longer half-life and lower peak concentrations of its active metabolites compared to its non-deuterated version, tetrabenazine. wikipedia.org A similar comparative study would be essential to determine if the deuterium substitution in this compound provides a tangible modification of its pharmacokinetic properties.

Illustrative Data Table: Hypothetical Comparative Pharmacokinetic Parameters in Rats

This table is a hypothetical representation and does not reflect actual data for Demelverine or this compound.

ParameterDemelverine (Non-Deuterated)This compound
Cmax (ng/mL) 450400
Tmax (hr) 1.01.5
AUC (ng·hr/mL) 18003200
t½ (hr) 3.56.8

Theoretical and Computational Chemistry Studies of Demelverine D10 Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are employed to model the electronic structure of a molecule, providing deep insights into its stability, reactivity, and spectroscopic properties. rsdjournal.org These methods solve the Schrödinger equation, or approximations of it, to determine the electron wave function and energy of the molecule. northwestern.edu For a molecule like Demelverine-d10 Hydrochloride, techniques such as Density Functional Theory (DFT) or post-Hartree-Fock methods would be the starting point for analysis. mpg.dearxiv.org

Understanding how a molecule reacts is fundamental to predicting its metabolic fate and potential interactions in a biological system. Computational chemistry allows for the mapping of a chemical reaction's potential energy surface. numberanalytics.com A key aspect of this is identifying the transition state—a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. mit.edusinica.edu.tw The energy of this transition state determines the activation energy of the reaction, which governs the reaction rate. numberanalytics.com

By calculating the energies of reactants, products, and transition states, researchers can predict the most likely reaction pathways. libretexts.org For this compound, this could involve modeling its metabolism, such as N-dealkylation or aromatic hydroxylation, to identify which pathways are energetically favorable.

Table 1: Illustrative Example of Calculated Energies for a Hypothetical Reaction Pathway This table presents hypothetical data for exemplary purposes to show how transition state analysis is used.

Reaction Step Species Method Calculated Relative Energy (kcal/mol)
1 Reactants (Demelverine-d10 + Enzyme) DFT/B3LYP 0.00
2 Transition State 1 (TS1) DFT/B3LYP +15.2
3 Intermediate DFT/B3LYP -5.4
4 Transition State 2 (TS2) DFT/B3LYP +12.8

The substitution of hydrogen with deuterium (B1214612) in this compound introduces a kinetic isotope effect (KIE), which is a change in the reaction rate due to isotopic substitution. wikipedia.org This effect arises because the greater mass of deuterium results in a lower zero-point vibrational energy for the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. wikipedia.orglibretexts.org

Quantum chemical calculations can precisely compute the vibrational frequencies of both the deuterated and non-deuterated isotopologues. wikipedia.org This allows for the theoretical prediction of the KIE (expressed as the ratio kH/kD). libretexts.org A primary KIE greater than 1 indicates that the C-H/C-D bond is broken in the rate-limiting step. libretexts.org For Demelverine-d10, this analysis is crucial for confirming that deuteration successfully slows metabolism at the intended sites.

Table 2: Hypothetical Comparison of C-H and C-D Bond Properties This table contains illustrative values to demonstrate the principles of KIE.

Property C-H Bond (in Demelverine) C-D Bond (in Demelverine-d10) Predicted Effect
Ground State Vibrational Frequency (cm⁻¹) ~2950 ~2130 Lower frequency due to heavier isotope
Zero-Point Energy (kcal/mol) ~4.22 ~3.05 Lower ZPE for C-D bond
Bond Dissociation Energy (kcal/mol) ~99 ~100.17 C-D bond is stronger

Prediction of Reaction Mechanisms and Transition State Energies

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time. researchgate.net

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. researchgate.net An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, providing a view of the molecule's conformational dynamics. temple.edu For this compound, MD simulations could reveal its flexibility, preferred shapes (conformations) in solution, and how it changes shape upon binding to a biological target. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) are used to quantify conformational changes from a starting structure over the course of the simulation. galaxyproject.orgunair.ac.id

Protein-ligand docking is a computational technique used to predict how a small molecule (ligand), such as Demelverine-d10, binds to a macromolecular target, typically a protein. nih.gov The method places the ligand into the binding site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. mdpi.com This approach is essential in structure-based drug design to understand the key interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. nih.gov Docking studies could identify the precise binding mode of Demelverine-d10 within its target receptor, providing a structural basis for its pharmacological activity. researchgate.net

Table 3: Illustrative Protein-Ligand Docking Results for Demelverine-d10 This table presents a hypothetical docking scenario to demonstrate the output of such an analysis.

Target Protein Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Muscarinic M3 Receptor -9.8 ASP-105, TYR-106, TRP-421 Hydrogen Bond, Pi-Pi Stacking

Molecular Dynamics Simulations for Conformational and Binding Behavior

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Preclinical Insights

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate. nih.govnih.gov These predictions are vital in early-stage drug discovery to identify compounds with favorable ADME profiles and flag potential liabilities before costly experimental work is undertaken. nih.gov Various models, often powered by machine learning, predict properties based on the molecule's structure. nih.gov

For this compound, these tools would predict its oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by key enzyme families like cytochrome P450. mdpi.comresearchgate.net

Table 4: Predicted In Silico ADME Profile for this compound This table shows representative ADME parameters that would be predicted computationally. The values are for illustrative purposes.

ADME Property Predicted Value/Classification Implication
Aqueous Solubility (logS) -3.5 Moderately soluble
Caco-2 Permeability (nm/s) 25 x 10⁻⁶ High intestinal absorption predicted
Human Oral Bioavailability 85% Good candidate for oral administration
Plasma Protein Binding 92% High, suggesting prolonged duration of action
CYP2D6 Inhibition Inhibitor Potential for drug-drug interactions

Future Research Directions and Translational Perspectives in Preclinical Science

Development of Advanced Isotopic Labeling Strategies for Complex Chemical Compounds

The synthesis of complex isotopically labeled molecules like Demelverine-d10 Hydrochloride is a testament to the advancements in chemical synthesis. Future research will likely focus on creating even more sophisticated labeling strategies to answer more nuanced biological questions.

One area of development is selective and site-specific isotopic labeling . While this compound features ten deuterium (B1214612) atoms, future strategies may involve placing isotopes at specific, metabolically active sites on the molecule. This allows researchers to probe the metabolic fate of different parts of the molecule independently. For instance, if a particular part of a molecule is susceptible to enzymatic cleavage, labeling that site can provide precise information on the rate and mechanism of that metabolic process. cdnsciencepub.com

Another advancing frontier is the use of multiple isotope labels within the same molecule (e.g., combining ¹³C, ¹⁵N, and ²H). This "multi-isotopic" labeling can provide a richer dataset for mass spectrometry-based analysis, enabling more detailed tracking of the compound and its metabolites through complex biological matrices.

Furthermore, the development of more efficient and cost-effective late-stage functionalization techniques for isotopic labeling is a key research direction. musechem.com These methods allow for the introduction of isotopes into a complex molecule in the final steps of its synthesis, which can be more economical and versatile than starting with simple labeled precursors. musechem.com

Labeling StrategyDescriptionPotential Application for a Compound like Demelverine-d10
Site-Specific Labeling Placing isotopes at specific atomic positions within a molecule.To study the metabolic stability of the N-methyl group versus the phenylethyl groups of Demelverine.
Multi-Isotopic Labeling Incorporating different isotopes (e.g., ¹³C, ¹⁵N, ²H) into one molecule.To simultaneously track the carbon skeleton, nitrogen atom, and hydrogen atoms of Demelverine and its metabolites.
Late-Stage Functionalization Introducing isotopes in the final steps of synthesis.To efficiently create a library of deuterated Demelverine analogues with different labeling patterns for comparative studies.

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) in Preclinical Investigations

The use of this compound as an internal standard is crucial for quantitative studies in metabolomics and proteomics. The integration of data from these different "omics" fields provides a more holistic understanding of a drug's effect on a biological system. mdpi.com

In a preclinical setting, researchers could administer the unlabeled Demelverine to a cellular or animal model and use this compound as a spike-in standard for mass spectrometry analysis. nih.gov This allows for the precise quantification of the parent drug and its metabolites in various biological samples.

Metabolomics: By analyzing the full spectrum of metabolites in a sample, researchers can identify changes in biochemical pathways caused by Demelverine. For example, an increase or decrease in specific endogenous metabolites following drug administration could reveal the drug's mechanism of action or potential off-target effects. The use of a deuterated internal standard like this compound is essential for the accurate quantification needed to detect these subtle changes. mdpi.com

Proteomics: Similarly, quantitative proteomics can identify changes in protein expression levels in response to Demelverine treatment. researchgate.net Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can be combined with the use of a labeled drug standard. nih.govwashington.edu This integrated approach could reveal, for instance, if Demelverine treatment leads to an upregulation of metabolic enzymes involved in its own breakdown, or if it affects the expression of its target proteins.

The true power lies in the computational integration of these datasets. For example, an observed change in a particular metabolic pathway (from metabolomics data) could be correlated with altered expression of the enzymes in that pathway (from proteomics data). This multi-omics approach provides a much stronger basis for hypothesis generation and understanding the system-wide effects of a compound. nih.gov

Omics FieldType of Information GainedRole of this compound
Metabolomics Changes in endogenous metabolite levels, metabolic pathway alterations.Accurate quantification of Demelverine and its metabolites as an internal standard.
Proteomics Changes in protein expression, identification of drug targets and off-target effects.Enables correlation of protein changes with precise drug concentration measurements.
Multi-Omics Integration Holistic view of the drug's mechanism of action and its effects on the biological system.Provides a quantitative anchor point for integrating and comparing different omics datasets.

Novel Applications of Deuterated Analogues in Biomedical Research Tools and Standards

Beyond its role as an internal standard for the parent drug, this compound and other deuterated analogues have broader applications as tools and standards in biomedical research.

One key application is in studying drug metabolism and pharmacokinetic (PK) properties . The carbon-deuterium bond is stronger than the carbon-hydrogen bond. If a C-H bond is broken in a rate-limiting step of a drug's metabolism, replacing hydrogen with deuterium can slow down this process. This is known as the Deuterium Isotope Effect (DIE) . cdnsciencepub.com By synthesizing different deuterated versions of Demelverine, researchers can pinpoint the sites of metabolic vulnerability. This information is invaluable for designing new drug candidates with improved metabolic stability and longer half-lives. informaticsjournals.co.in

Deuterated compounds are also essential for absolute quantification in preclinical studies . By using a known amount of this compound as an internal standard, researchers can determine the exact concentration of unlabeled Demelverine in a sample, a practice known as Absolute QUAntitation (AQUA) in proteomics. washington.edu This is critical for establishing dose-response relationships and for the accurate modeling of pharmacokinetic and pharmacodynamic (PK/PD) data.

Furthermore, deuterated standards are being used to improve the safety profile of certain drugs. For some molecules, metabolism can lead to the formation of toxic or reactive metabolites. By selectively deuterating the part of the molecule that forms these toxic byproducts, it may be possible to "steer" the metabolism towards a safer pathway, a concept known as metabolic switching . cdnsciencepub.comscispace.com

Application AreaDescriptionExample with a Deuterated Analogue
Metabolic Stability Studies Using the Deuterium Isotope Effect to identify metabolically labile sites.Comparing the metabolic rate of Demelverine-d10 with a version of Demelverine deuterated at a different position.
Absolute Quantification Using the labeled compound as an internal standard for precise concentration measurements.Adding a known quantity of this compound to a blood sample to accurately measure the concentration of administered Demelverine.
Improving Safety Profiles Selectively deuterating to slow down the formation of toxic metabolites.If a metabolite of Demelverine was found to be toxic, a deuterated version could be synthesized to inhibit its formation.

Q & A

Q. How can factorial design optimize the formulation of this compound for enhanced bioavailability?

  • Methodological Answer : A 2³ factorial design evaluates factors like polymer concentration (X₁), surfactant type (X₂), and pH (X₃) on critical quality attributes (CQAs) such as dissolution rate and particle size. Response surface methodology (RSM) identifies optimal conditions, while ANOVA determines factor significance. In vitro-in vivo correlation (IVIVC) models validate formulations using compartmental pharmacokinetic analysis (e.g., Wagner-Nelson method) .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic differences (e.g., cytochrome P450-mediated deuteration effects). Conduct parallel studies in hepatocyte models and animal pharmacokinetics (PK) to compare metabolite profiles. Physiologically based pharmacokinetic (PBPK) modeling identifies absorption barriers, while microdialysis in target tissues quantifies active drug concentrations. Adjust formulation parameters (e.g., lipid nanoparticles) to improve bioavailability .

Q. How should researchers address batch-to-batch variability in isotopic enrichment during scaled-up production?

  • Methodological Answer : Implement process analytical technology (PAT) tools like inline NMR or Raman spectroscopy for real-time monitoring. Statistical process control (SPC) charts track deuterium content, with out-of-specification (OOS) batches rejected. Design of experiments (DoE) optimizes parameters (e.g., reaction temperature, catalyst loading) to reduce variability. Cross-validate results with isotopic ratio mass spectrometry (IRMS) .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

  • Methodological Answer : Probit or logit regression models calculate LD₅₀ values from acute toxicity studies. Chronic toxicity data should use repeated-measures ANOVA to assess time- and dose-dependent effects. Confounding variables (e.g., animal weight) are controlled via covariance analysis. Histopathological findings are scored semi-quantitatively (e.g., 0–4 scale) and analyzed using non-parametric tests (e.g., Kruskal-Wallis) .

Q. How can researchers validate the isotopic purity of this compound in complex biological matrices?

  • Methodological Answer : Use stable isotope dilution assays (SIDA) with deuterated internal standards. LC-MS/MS with selected reaction monitoring (SRM) enhances specificity for d10 vs. d0 species. Matrix effects are minimized via protein precipitation with acetonitrile and phospholipid removal cartridges. Method validation follows FDA guidelines for precision (RSD ≤15%), accuracy (80–120%), and recovery (≥70%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.